molecular formula C22H44O6 B14337642 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL CAS No. 99606-43-6

2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL

Cat. No.: B14337642
CAS No.: 99606-43-6
M. Wt: 404.6 g/mol
InChI Key: KLYGTXIQAJSPCQ-UHFFFAOYSA-N
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Description

2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL is a complex organic compound with the molecular formula C21H42O5 . This compound is characterized by its unique structure, which includes a dodecyloxy group attached to a tetraoxacyclotridecane ring. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL typically involves the reaction of dodecyloxy methanol with a tetraoxacyclotridecane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and advanced purification methods to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .

Scientific Research Applications

2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL involves its interaction with specific molecular targets. The dodecyloxy group can interact with hydrophobic regions of biomolecules, while the tetraoxacyclotridecane ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL is unique due to its combination of a dodecyloxy group and a tetraoxacyclotridecane ring. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

99606-43-6

Molecular Formula

C22H44O6

Molecular Weight

404.6 g/mol

IUPAC Name

2-(dodecoxymethyl)-1,4,7,10-tetraoxacyclotridecan-12-ol

InChI

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-25-19-22-20-27-16-14-24-13-15-26-17-21(23)18-28-22/h21-23H,2-20H2,1H3

InChI Key

KLYGTXIQAJSPCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC1COCCOCCOCC(CO1)O

Origin of Product

United States

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